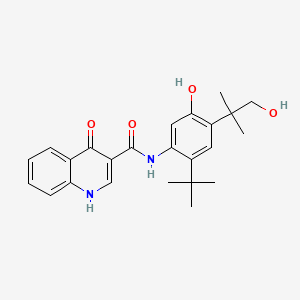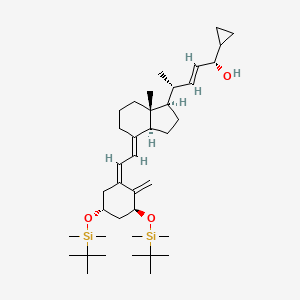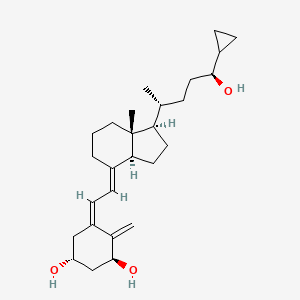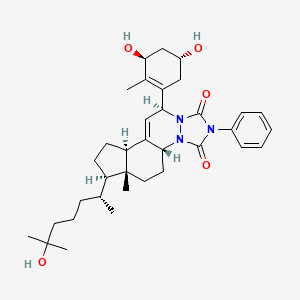
Isradipine d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isradipine d6 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in the treatment of hypertension and angina pectoris. The deuterated version, this compound, contains six deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isradipine d6 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Isradipine d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Isradipine d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study deuterium effects on chemical reactions.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated drugs.
Medicine: Used in pharmacokinetic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.
Industry: Applied in the development of new pharmaceuticals with enhanced properties.
Mechanism of Action
Isradipine d6 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and arterial smooth muscle cells. This inhibition leads to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in reduced blood pressure.
Increased Myocardial Oxygen Delivery: Enhanced oxygen delivery to the heart muscle, which is beneficial in treating angina pectoris.
Comparison with Similar Compounds
Isradipine d6 is compared with other dihydropyridine calcium channel blockers, such as:
Amlodipine: Known for its long half-life and once-daily dosing.
Nifedipine: Used for its rapid onset of action in treating hypertension and angina.
Felodipine: Similar to isradipine but with different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which can enhance the compound’s metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved therapeutic outcomes.
Properties
CAS No. |
1261398-97-3 |
|---|---|
Molecular Formula |
C19H15N3O5D6 |
Molecular Weight |
377.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
75695-93-1 (unlabelled) |
tag |
Isradipine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)






